

Application Notes & Protocols: Synthesis of Rivastigmine Intermediate 3-(1-Dimethylaminoethyl) phenol

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Compound of Interest

Compound Name: 3-(Methylamino)phenol

Cat. No.: B079350

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Abstract

This document provides detailed protocols for the synthesis of 3-(1-dimethylamino-ethyl) phenol, a crucial intermediate in the manufacturing of Rivastigmine, a cholinesterase inhibitor used in the management of Alzheimer's and Parkinson's diseases.^{[1][2]} Two robust and well-documented synthetic routes originating from 3'-hydroxyacetophenone are presented: a direct one-pot reductive amination via the Leuckart reaction and a two-step sequence involving an initial Leuckart reaction to form the monomethylated amine, followed by an Eschweiler-Clarke N-methylation. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and data presentation to ensure reproducibility and high-quality outcomes.

Introduction and Strategic Overview

3-(1-Dimethylamino-ethyl) phenol (CAS: 105601-04-5) is a cornerstone intermediate for the synthesis of Rivastigmine.^[3] The stereochemistry of this intermediate is critical, as the (S)-enantiomer is required to produce the pharmacologically active (S)-Rivastigmine.^[1] The synthesis of the racemic intermediate is a common starting point, followed by chiral resolution, or asymmetric synthesis methods can be employed for direct access to the desired enantiomer.

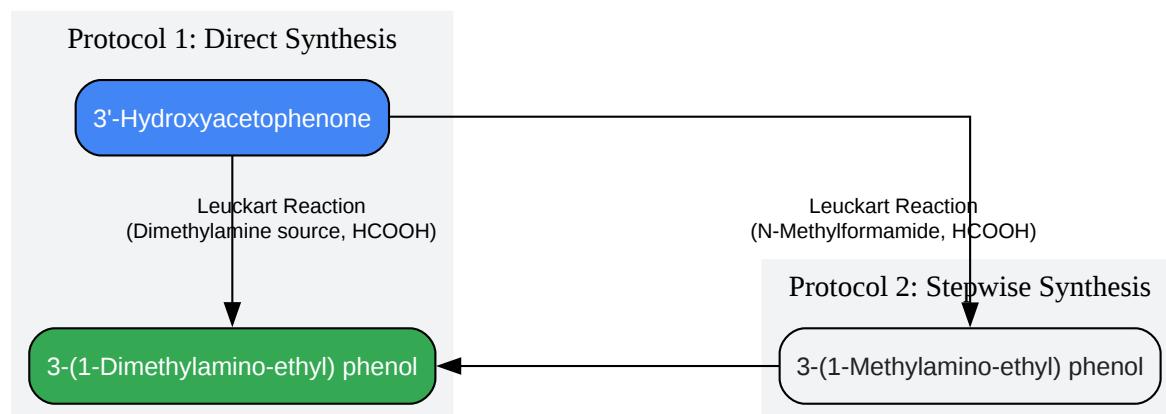
The synthetic strategies detailed herein commence with the readily available and cost-effective starting material, 3'-hydroxyacetophenone.[1][4][5] The primary transformation involves the conversion of a ketone to a tertiary amine through reductive amination.

The two primary pathways explored in this guide are:

- Direct Reductive Amination (Leuckart Reaction): A one-pot synthesis where 3'-hydroxyacetophenone is reacted directly with a dimethylamine source in the presence of a reducing agent, typically formic acid.[5] This method is efficient and minimizes process steps.
- Stepwise N-Methylation (Leuckart & Eschweiler-Clarke Reactions): A two-step process that offers greater control. First, 3'-hydroxyacetophenone undergoes a Leuckart reaction with a monomethylamine source to produce 3-(1-methylamino-ethyl) phenol. This secondary amine is then exhaustively methylated to the desired tertiary amine using the Eschweiler-Clarke reaction.[4][6]

The choice between these methods may depend on factors such as desired purity profile, scale, and available reagents.

Overall Synthetic Workflow



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Caption: Overall synthetic pathways from 3'-hydroxyacetophenone.

Protocol 1: One-Pot Synthesis via Leuckart Reaction

This protocol details a direct, one-step synthesis of the target intermediate from 3'-hydroxyacetophenone and dimethylamine.^[5] The Leuckart reaction is a classic method for the reductive amination of ketones, utilizing formic acid as both a reducing agent and a solvent.^[7]

Principle and Mechanism

The reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of the ketone (3'-hydroxyacetophenone) and dimethylamine. The formic acid then acts as a hydride donor to reduce the iminium ion to the tertiary amine product. The liberation of carbon dioxide drives the reaction forward.

Materials and Reagents

Reagent	CAS Number	Molecular Formula	Purity	Supplier
3'-Hydroxyacetophenone	121-71-1	C ₈ H ₈ O ₂	≥98%	Sigma-Aldrich
Dimethylamine (40% aq. sol.)	124-40-3	C ₂ H ₇ N	40% in H ₂ O	Sigma-Aldrich
Formic Acid	64-18-6	CH ₂ O ₂	≥95%	Sigma-Aldrich
Sodium Hydroxide	1310-73-2	NaOH	≥97%	Fisher Scientific
Diethyl Ether	60-29-7	C ₄ H ₁₀ O	ACS Grade	VWR
Anhydrous Magnesium Sulfate	7487-88-9	MgSO ₄	≥97%	Sigma-Aldrich
Hydrochloric Acid	7647-01-0	HCl	37%	J.T. Baker

Experimental Protocol

- Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3'-hydroxyacetophenone (13.6 g, 0.10 mol).
- Reagent Addition: To the flask, add a 40% aqueous solution of dimethylamine (33.8 g, 0.30 mol) and formic acid (23.0 g, 0.50 mol).
- Reaction Execution: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up - Acidification: After cooling to room temperature, transfer the mixture to a 1 L beaker. Slowly add water (100 mL). Adjust the pH of the solution to 1-2 with concentrated hydrochloric acid to protonate the amine and separate unreacted starting material.
- Extraction of Impurities: Extract the acidic aqueous solution with diethyl ether (3 x 50 mL) to remove any unreacted 3'-hydroxyacetophenone and other non-basic impurities. Discard the organic layers.
- Work-up - Basification: Cool the aqueous layer in an ice bath and carefully adjust the pH to 8.5-9.0 with a 50% sodium hydroxide solution. The product will precipitate as a solid or oil.
- Product Isolation: Extract the product from the basic aqueous solution with diethyl ether or dichloromethane (3 x 75 mL).
- Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude product can be purified by vacuum distillation or by crystallization from a suitable solvent system (e.g., toluene/hexanes) to afford 3-(1-dimethylamino-ethyl) phenol as a white to off-white crystalline powder.

Protocol 2: Two-Step Synthesis (Leuckart & Eschweiler-Clarke)

This method provides a more controlled synthesis by first forming the secondary amine, which is subsequently methylated.^[4] This can sometimes lead to a cleaner product with fewer side

reactions.

Step A: Synthesis of 3-(1-Methylamino-ethyl) phenol (Leuckart Reaction)

- Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, add 3'-hydroxyacetophenone (13.6 g, 0.10 mol), N-methylformamide (44.3 g, 0.75 mol), and 85% formic acid (27.0 g, 0.50 mol).
- Reaction Execution: Heat the mixture to 150-160 °C and maintain for 24 hours.
- Hydrolysis: Cool the reaction mixture to approximately 70 °C and add a 50% sodium hydroxide solution (20 mL). Re-heat to reflux for 2 hours to hydrolyze any remaining formamide intermediates.
- Work-up and Isolation: Cool to room temperature. Adjust the pH to 8-9 with hydrochloric acid. The product, 3-(1-methylamino-ethyl) phenol, will precipitate. Cool the mixture to 0 °C to maximize crystallization, then filter the solid, wash with cold water, and dry under vacuum.

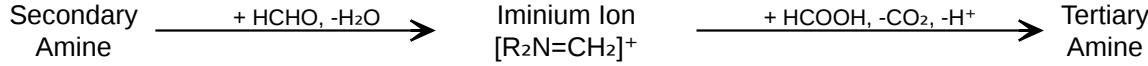
Step B: N-Methylation of Secondary Amine (Eschweiler-Clarke Reaction)

The Eschweiler-Clarke reaction is a classic method for the methylation of primary or secondary amines using excess formic acid and formaldehyde.[\[6\]](#)

CO₂

Formic Acid

Formaldehyde



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Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

- Reaction Setup: In a 250 mL round-bottom flask, place the dried 3-(1-methylamino-ethyl) phenol (7.5 g, 0.05 mol) from Step A.
- Reagent Addition: Add 35-40% aqueous formaldehyde (5.0 mL) and 90% formic acid (30 mL).
- Reaction Execution: Heat the mixture to reflux (approx. 100 °C) and maintain for 12 hours.
- Work-up: Cool the reaction mixture and remove the excess formic acid and formaldehyde under reduced pressure.
- Isolation: Add water (30 mL) to the residue. Adjust the pH to 8-9 with a 50% sodium hydroxide solution. Cool the mixture to 0 °C to induce crystallization.
- Purification: Filter the solid product, wash with cold water, and dry under vacuum to obtain 3-(1-dimethylamino-ethyl) phenol. Further purification can be achieved as described in Protocol 1.

Data Summary and Characterization

Reaction Parameters

Parameter	Protocol 1 (Direct Leuckart)	Protocol 2 (Leuckart + E-C)
Starting Material	3'-Hydroxyacetophenone	3'-Hydroxyacetophenone
Amine Source	Dimethylamine	N-Methylformamide, then Formaldehyde
Reducing Agent	Formic Acid	Formic Acid
Key Steps	1	2
Typical Temp.	100-110 °C	150-160 °C (Step A), 100 °C (Step B)
Typical Time	12-16 hours	24 hours (Step A), 12 hours (Step B)
Reported Yield	70-80%	~75% overall

Physical and Spectroscopic Data

The final product, 3-(1-dimethylamino-ethyl) phenol, should be characterized to confirm its identity and purity.

Property	Value
Appearance	White to off-white crystalline powder
Molecular Formula	C ₁₀ H ₁₅ NO
Molecular Weight	165.23 g/mol
Melting Point	117-121 °C (for S-enantiomer)[8]
Boiling Point	241.3 °C at 760 mmHg
¹ H NMR	Expect signals for aromatic protons, the methine (CH) proton, two methyl groups on the nitrogen, and the methyl group on the ethyl chain.
¹³ C NMR	Expect signals corresponding to the 10 carbon atoms in the structure.
IR Spectroscopy	Expect characteristic peaks for O-H (phenol), C-H (aliphatic/aromatic), and C-N stretching.

Safety and Handling

- General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
- Reagent Hazards:
 - Formic Acid: Corrosive and causes severe skin burns and eye damage. Handle with extreme care.
 - Formaldehyde: Toxic, a known carcinogen, and an irritant. Avoid inhalation and skin contact.
 - Dimethylamine: Flammable and corrosive.
 - Sodium Hydroxide: Highly corrosive. Generates significant heat when dissolved in water.

- Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations. Acidic and basic aqueous waste should be neutralized before disposal.

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